molecular formula C7H12N4 B8694122 2-hydrazinyl-N,N-dimethylpyridin-4-amine

2-hydrazinyl-N,N-dimethylpyridin-4-amine

Cat. No.: B8694122
M. Wt: 152.20 g/mol
InChI Key: ITWHMULXKBHUOZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-N,N-dimethylpyridin-4-amine is a pyridine derivative featuring a hydrazinyl substituent at the 2-position and dimethylamino groups at the 4-position.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-hydrazinyl-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C7H12N4/c1-11(2)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10)

InChI Key

ITWHMULXKBHUOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 4-dimethylaminopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-hydrazinyl-N,N-dimethylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The dimethylamino group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylpyridin-4-amine (DMAP) and DMAP-Based Ionic Liquids

DMAP is a well-known catalyst in organic synthesis, particularly in acylation reactions. Its ionic liquid derivatives, such as 4-(dimethylamino)-1-pentylpyridin-1-ium fluoride (DMAP-IL2) and 4-(dimethylamino)-1-heptylpyridin-1-ium fluoride (DMAP-IL3), exhibit enhanced thermal stability and catalytic efficiency compared to traditional DMAP .

Key Differences :
  • Functional Groups :

    • 2-Hydrazinyl-N,N-dimethylpyridin-4-amine has a hydrazinyl (-NH-NH₂) group, enabling chelation and redox activity, whereas DMAP and its ILs lack this functionality.
    • DMAP-ILs feature alkyl chains (pentyl/heptyl) and fluoride counterions, improving solubility and recyclability in organic reactions .
  • Thermal Stability: Compound Decomposition Temperature (°C) Binding Energy (kcal/mol) DMAP-IL2 265 131.3 DMAP-IL3 260 131.2 2-Hydrazinyl derivative* Not reported Not reported *DMAP-ILs exhibit high thermal stability due to strong cation-anion interactions, as evidenced by thermogravimetric analysis (TGA) and MP2-calculated binding energies .
  • Catalytic Performance :

    • Indole Synthesis : DMAP-IL2 achieved yields up to 89% for substituted indoles, outperforming traditional catalysts like H₂SO₄ or ZnCl₂ .
    • Tetrazole Synthesis : DMAP-IL2 catalyzed click reactions with benzonitriles, yielding 1H-phenyl tetrazoles (48–78%) .
    • The hydrazinyl group in this compound may enable unique reactivity in cyclization or coordination-driven catalysis, though experimental data are lacking.

N,N-Diethyl-2-hydrazinylpyrimidin-4-amine

This pyrimidine-based analog (CAS: 1211430-85-1) shares the hydrazinyl group but differs in the heterocyclic core (pyrimidine vs. pyridine) and substituents (diethyl vs. dimethyl) .

Key Differences :
  • Pyridine derivatives like DMAP-ILs are more widely used in Brønsted/Lewis acid catalysis .
  • Applications :

    • Pyrimidine hydrazines are often employed in medicinal chemistry (e.g., kinase inhibitors), whereas DMAP derivatives focus on organic synthesis .

2-(Aminomethyl)-N,N-dimethylpyridin-4-amine

This compound (CAS: 500716-28-9) features an aminomethyl group at the 2-position instead of hydrazinyl .

Key Differences :
  • Reactivity: The aminomethyl group (-CH₂NH₂) offers primary amine reactivity, suitable for Schiff base formation, unlike the hydrazinyl group’s dual amine functionality.
  • Applications :
    • Used in ligand design and polymer chemistry, contrasting with the catalytic or medicinal focus of hydrazinyl derivatives .

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